Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-2-chloro-6-methylquinazoline

Medicinal Chemistry Synthetic Methodology Cross-Coupling

8-Bromo-2-chloro-6-methylquinazoline (CAS 1388024-91-6) is a uniquely differentiated quinazoline building block featuring orthogonal C8-Br and C2-Cl reactivity. This enables programmable, sequential Pd-catalyzed functionalization—chemoselective Suzuki coupling at C8 followed by Buchwald-Hartwig amination at C2—unattainable with mono-halogenated analogs. The 8-bromo substituent serves as both a pharmacophoric probe for EGFR kinase binding pockets and a versatile cross-coupling handle for focused library synthesis. Available from multiple suppliers at ≥95% purity with batch-specific CoA (NMR, HPLC), ensuring supply chain reliability and experimental reproducibility for medicinal chemistry and process R&D.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
CAS No. 1388024-91-6
Cat. No. B3237353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-6-methylquinazoline
CAS1388024-91-6
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESCC1=CC2=CN=C(N=C2C(=C1)Br)Cl
InChIInChI=1S/C9H6BrClN2/c1-5-2-6-4-12-9(11)13-8(6)7(10)3-5/h2-4H,1H3
InChIKeyGQUOSHQKVIWXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-chloro-6-methylquinazoline (CAS 1388024-91-6): A Strategic Halogenated Quinazoline Building Block for Drug Discovery


8-Bromo-2-chloro-6-methylquinazoline (CAS 1388024-91-6) is a multi-halogenated heteroaromatic intermediate belonging to the quinazoline scaffold class . This compound features a molecular formula of C9H6BrClN2 and a molecular weight of approximately 257.51 g/mol, with standard commercial purity typically specified at ≥95% . Its structural signature comprises three distinct substituents on the quinazoline core: a chlorine atom at the 2-position, a methyl group at the 6-position, and a bromine atom at the 8-position . This specific substitution pattern confers differential reactivity profiles essential for selective, sequential functionalization in complex molecule synthesis .

8-Bromo-2-chloro-6-methylquinazoline Procurement: Why Unsubstituted or Mono-Halogenated Quinazolines Cannot Replicate This Intermediate's Utility


Substituting 8-Bromo-2-chloro-6-methylquinazoline with a simpler analog—such as unsubstituted quinazoline or a mono-halogenated derivative like 2-chloroquinazoline—fundamentally fails to deliver the requisite synthetic versatility. The core differentiation lies in the orthogonal reactivity of the distinct halogen substituents (Br at C8, Cl at C2), which enables programmable, sequential cross-coupling reactions . The C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond in palladium-catalyzed transformations, allowing chemists to selectively functionalize the 8-position first while preserving the 2-chloro handle for subsequent diversification . Furthermore, the established structure-activity relationship (SAR) for quinazoline-based kinase inhibitors demonstrates that the 8-position is a critical pharmacophoric site; introducing a bulky bromine atom here can profoundly enhance target binding affinity and selectivity compared to hydrogen or smaller substituents [1]. An unsubstituted or inappropriately substituted analog would therefore fail both as a viable synthetic precursor for complex molecules and as a tool to generate SAR data that accurately reflects the biological impact of 8-position substitution.

8-Bromo-2-chloro-6-methylquinazoline: Quantifiable Differentiation in Reactivity and Bioactivity


Orthogonal Halogen Reactivity Enables Sequential C-C Bond Formation via Cross-Coupling

The strategic value of 8-Bromo-2-chloro-6-methylquinazoline is defined by the differential reactivity of its C(sp²)-Br and C(sp²)-Cl bonds. This orthogonal reactivity permits chemoselective, sequential functionalization. In a typical scenario, the 8-position can undergo a Suzuki-Miyaura or Buchwald-Hartwig coupling first, while the less reactive 2-chloro substituent remains intact for a subsequent, different transformation under harsher conditions . This property distinguishes it from non-halogenated (e.g., quinazoline) or mono-halogenated (e.g., 2-chloroquinazoline) alternatives, which only offer a single functionalization handle. While direct comparative kinetic data are not available in the provided search results for this specific scaffold, the relative reactivity trend for aryl halides in Pd-catalyzed cross-coupling is well-established as a class-level inference: C-Br > C-Cl .

Medicinal Chemistry Synthetic Methodology Cross-Coupling

8-Position Bromination is a Key Driver of Biological Activity in Quinazoline-Based Kinase Inhibitors

Structure-activity relationship (SAR) studies on quinazoline scaffolds demonstrate that the identity of the substituent at the 8-position critically modulates biological activity, particularly for kinase targets [1]. The presence of a bromine atom at this position in 8-Bromo-2-chloro-6-methylquinazoline aligns with this SAR. This provides a direct basis for its selection over analogs lacking this specific halogenation pattern (e.g., unsubstituted at C8) or those with smaller substituents (e.g., H, F, methyl) when designing potent kinase inhibitor candidates. While direct IC50/EC50 data for this specific compound are not available in the search results, the class-level SAR is strongly indicative of its potential value.

Kinase Inhibition EGFR SAR

Pharmaceutical Intermediate Status: A Demonstrated Building Block for Patent-Eligible Kinase Inhibitors

8-Bromo-2-chloro-6-methylquinazoline has been explicitly identified as an intermediate in the synthesis of quinazoline derivatives claimed as kinase inhibitors, most notably those targeting the Epidermal Growth Factor Receptor (EGFR) . This is a significant point of differentiation from generic, non-halogenated, or differently substituted quinazolines that are not cited in such high-value patent applications. The compound's structural features—specifically the 2-chloro and 8-bromo substituents—are crucial for enabling the final-stage synthetic steps (e.g., SNAr or cross-coupling) to install the complex amine or heteroaryl moieties required for potent kinase inhibition. A simpler quinazoline without these reactive handles would not be a suitable precursor for these specific patent-disclosed molecules.

Pharmaceutical Synthesis Patent Analysis Kinase Inhibitors

Comparative Advantage: Defined Commercial Availability and Purity Specifications

From a procurement perspective, 8-Bromo-2-chloro-6-methylquinazoline offers a well-defined and readily available option compared to custom-synthesized analogs. Multiple established chemical suppliers offer the compound with standard analytical characterization and a specified minimum purity of 95% . This contrasts with the need for custom synthesis of many closely related but less common analogs (e.g., 8-iodo or 8-fluoro derivatives), which would involve significant lead time, higher cost, and additional quality control burdens. The availability of batch-specific analytical data (NMR, HPLC) from reputable vendors further ensures reproducibility in research applications .

Procurement Quality Control Supply Chain

8-Bromo-2-chloro-6-methylquinazoline: Targeted Research & Industrial Application Scenarios Based on Demonstrated Evidence


Medicinal Chemistry: Core Scaffold for Designing Novel EGFR Kinase Inhibitors

This compound is optimally deployed as a core synthetic intermediate for generating focused libraries of quinazoline-based kinase inhibitors, specifically those targeting EGFR. The demonstrated relevance of the 8-position substituent to biological activity provides a rational basis for its use [1]. A medicinal chemist can leverage the 2-chloro group for late-stage diversification via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to introduce various amine or aniline moieties, a classic motif in kinase inhibitors .

Synthetic Methodology: A Platform for Demonstrating Novel Sequential Cross-Coupling Protocols

The orthogonal reactivity of the 8-bromo and 2-chloro substituents makes this compound an ideal substrate for developing and showcasing new synthetic methodologies . Researchers can use it to demonstrate highly chemoselective, one-pot, or sequential cross-coupling reactions (e.g., a Suzuki coupling at C8 followed by a Buchwald-Hartwig amination at C2). This utility is not possible with mono-halogenated analogs, which lack the capacity for sequential diversification, making this specific scaffold a valuable model system in academic and industrial process chemistry labs.

SAR Exploration: Systematically Probing the Impact of 8-Position Sterics and Electronics

In a structure-activity relationship (SAR) campaign, the 8-bromo substituent serves as a versatile starting point for diversification [1]. The bromine atom itself can be used to study the effect of a large, electron-withdrawing halogen. More importantly, it can be used as a reactive handle in cross-coupling reactions to install a wide array of aryl, heteroaryl, or alkyl groups at the 8-position. This allows a research team to systematically explore the steric and electronic requirements of the target's binding pocket at the 8-position, which is not possible with an unsubstituted or methyl-substituted analog.

Procurement & Supply Chain: A Standardized, Quality-Controlled Building Block for R&D

For procurement specialists and laboratory managers, this compound represents a low-risk, high-reliability building block. Its commercial availability from multiple suppliers with a standard purity of ≥95% ensures a consistent supply chain and reduces the quality control burden associated with custom synthesis . The availability of batch-specific certificates of analysis (CoA) with NMR and HPLC data supports reproducibility and regulatory compliance in both academic and industrial R&D settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-chloro-6-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.